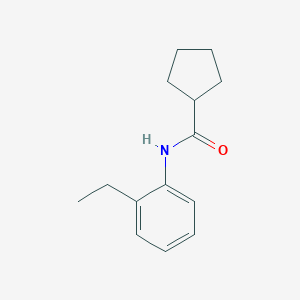![molecular formula C22H23NO3 B443548 5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B443548.png)
5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a phenyl group, and a tert-butylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form 4-tert-butylphenoxyalkane. This intermediate is then reacted with furfural or a furan derivative under specific conditions to introduce the furan ring. The final step involves the amidation of the resulting compound with aniline or a substituted aniline to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and tert-butylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the phenyl or tert-butylphenoxy moieties .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but contains a triazole ring instead of a furan ring.
2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide: Contains a triazole ring and additional functional groups.
Uniqueness
5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide is unique due to its specific combination of a furan ring, phenyl group, and tert-butylphenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C22H23NO3 |
|---|---|
Peso molecular |
349.4g/mol |
Nombre IUPAC |
5-[(4-tert-butylphenoxy)methyl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C22H23NO3/c1-22(2,3)16-9-11-18(12-10-16)25-15-19-13-14-20(26-19)21(24)23-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,23,24) |
Clave InChI |
CFTNPAGMOQDGRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenyl)-N-[6-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)hexyl]-4-quinolinecarboxamide](/img/structure/B443466.png)

![2-methoxy-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443474.png)

![4-(4-chloro-2-methylphenoxy)-N-[3-({[4-(4-chloro-2-methylphenoxy)butanoyl]amino}methyl)benzyl]butanamide](/img/structure/B443476.png)

![Methyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B443478.png)



![Methyl 2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B443484.png)
![Methyl 4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B443485.png)
![N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B443487.png)
![3-[4-(2-bromo-4-isopropoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B443488.png)
